![molecular formula C6H15NO B185641 5-Amino-2-methyl-2-pentanol CAS No. 108262-66-4](/img/structure/B185641.png)
5-Amino-2-methyl-2-pentanol
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Overview
Description
5-Amino-2-methyl-2-pentanol is a chemical compound with the CAS Number: 108262-66-4 and a molecular weight of 117.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for 5-Amino-2-methyl-2-pentanol is C6H15NO . More detailed structural information may be available in databases such as ChemSpider .Physical And Chemical Properties Analysis
5-Amino-2-methyl-2-pentanol has a density of 0.9±0.1 g/cm3, a boiling point of 174.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . It also has a flash point of 59.4±22.6 °C .Scientific Research Applications
Organic Synthesis
“5-Amino-2-methyl-2-pentanol” is an organic compound that can be used in the synthesis of various other organic compounds. It can serve as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine .
Building Blocks for Bioactive Compounds
This compound has been used in the synthesis of S-glycosyl amino-acid building blocks . These building blocks are crucial in the development of bioactive compounds, which have applications in pharmaceuticals and biotechnology.
Green Chemistry
A highly efficient and green process was developed for the synthesis of useful 5-amino-1-pentanol (5-AP) from biomass-derived dihydropyran . This process involves the in situ generation of 5-hydroxypentanal (5-HP, via the ring-opening tautomerization of 2-hydroxytetrahydropyran (2-HTHP)) and its reductive amination over supported Ni catalysts .
Catalysts
The compound can be used in the development of catalysts. For instance, it has been used in the reductive amination process over supported Ni catalysts .
Biomass Conversion
“5-Amino-2-methyl-2-pentanol” can be used in the conversion of biomass-derived dihydropyran into useful compounds . This conversion process is crucial in the development of sustainable and renewable sources of energy and materials.
Chemical Education
This compound can be used in chemical education as an example to illustrate various chemical reactions and processes, such as reductive amination .
Safety and Hazards
properties
IUPAC Name |
5-amino-2-methylpentan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGNSMVEPYXHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methyl-2-pentanol | |
CAS RN |
108262-66-4 |
Source
|
Record name | 5-amino-2-methylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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